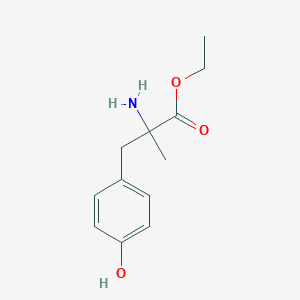

Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate involves various strategies based on the type of catalyst used in the reactions . Another study discusses the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the structure of 2-Amino-3-(4-hydroxyphenyl)-propanoic acid, which shares some similarities with the compound , has been extensively studied .Applications De Recherche Scientifique

Reaction and Synthesis

- Reaction with Nucleophiles : Ethyl 2-azidopropenoate, a compound related to Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate, can undergo transformations into ethyl 2-aminopropenoate with various substituents upon treatment with thiophenol or sodium ethoxide, showcasing the compound's reactivity and potential for creating diverse chemical structures (Kakimoto, Hiyama, 1982).

Crystal Packing and Interactions

- N⋯π and O⋯π Interactions : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, closely related to the compound , utilizes rare N⋯π interaction in its crystal packing, providing insights into non-traditional hydrogen bonding and molecular organization strategies (Zhang, Wu, Zhang, 2011).

Pharmacological Studies

- β-Adrenoceptor Activity Differentiation : Structural modifications of a closely related compound, 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding methyl or ethyl groups, affect sympathomimetic activity. This indicates the potential to modulate pharmacological effects through minor structural changes, relevant for designing compounds targeting β-adrenoceptors (Lands, Ludueña, Buzzo, 1967).

Synthetic Applications

- Enzymatic Resolution and Hydrolysis : The enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, a compound structurally similar to this compound, using ultrasound bath and specific enzymes highlights the role of biocatalysis in achieving desired stereochemical outcomes in synthetic processes (Ribeiro, Passaroto, Brenelli, 2001).

Orientations Futures

The future directions for the study of Ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate and similar compounds are promising. For instance, recent strategies in the synthesis of thiophene derivatives highlight the potential for further exploration and development of these compounds . Additionally, the synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives suggest potential future directions in drug discovery .

Propriétés

IUPAC Name |

ethyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11(15)12(2,13)8-9-4-6-10(14)7-5-9/h4-7,14H,3,8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBRGLHBHNJNHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2760780.png)

![Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2760781.png)

![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)

![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)

![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)